molecular formula C20H31NO7 B13848445 Tapentadol-d5 O-beta-D-Glucuronide

Tapentadol-d5 O-beta-D-Glucuronide

Cat. No.: B13848445
M. Wt: 402.5 g/mol
InChI Key: CTYJDHSTNLOUMT-CQJLYTMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tapentadol-d5 O-beta-D-Glucuronide is a deuterated form of Tapentadol O-beta-D-Glucuronide, which is a primary urinary metabolite of Tapentadol. Tapentadol is a centrally-acting synthetic analgesic used for pain management. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of Tapentadol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tapentadol-d5 O-beta-D-Glucuronide involves the glucuronidation of Tapentadol-d5. The reaction typically uses glucuronic acid derivatives under acidic or enzymatic conditions. The reaction is carried out in an organic solvent such as acetonitrile or water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced as a certified reference material for use in various analytical applications .

Chemical Reactions Analysis

Types of Reactions

Tapentadol-d5 O-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include Tapentadol-d5, glucuronic acid, and various oxidized or reduced derivatives of Tapentadol-d5 .

Scientific Research Applications

Tapentadol-d5 O-beta-D-Glucuronide is widely used in scientific research, particularly in the fields of pharmacology, toxicology, and analytical chemistry. Its applications include:

Mechanism of Action

Tapentadol-d5 O-beta-D-Glucuronide exerts its effects through its parent compound, Tapentadol. Tapentadol acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake. This dual mechanism of action results in analgesic effects by modulating pain signals at both the spinal and supraspinal levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tapentadol-d5 O-beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical applications .

Properties

Molecular Formula

C20H31NO7

Molecular Weight

402.5 g/mol

IUPAC Name

(2S,3S,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15?,16-,17?,18-,20+/m0/s1/i1D3,5D2

InChI Key

CTYJDHSTNLOUMT-CQJLYTMGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C

Canonical SMILES

CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.